Oropheic acid

Description

Oropheic acid, also referred to as orotic acid (C₅H₄N₂O₄), is a heterocyclic carboxylic acid integral to pyrimidine biosynthesis. It serves as a precursor in the synthesis of nucleotides such as uridine monophosphate (UMP) and is historically classified as vitamin B13 due to its role in metabolic pathways . Structurally, it features a pyrimidine ring fused with a carboxylic acid group, distinguishing it from simpler carboxylic acids like acetic acid. Its solubility in water (≈1.8 g/L at 25°C) and pKa values (≈2.3 and 9.7 for the carboxylic and pyrimidine groups, respectively) underscore its amphoteric nature . This compound is naturally found in dairy products and root vegetables and has been investigated for therapeutic applications, including liver disorders and metabolic syndrome, though clinical evidence remains debated .

Properties

Molecular Formula |

C18H22O2 |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

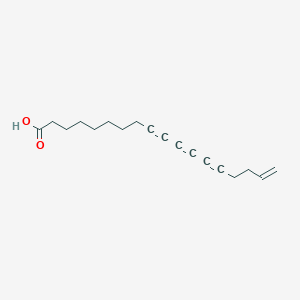

octadec-17-en-9,11,13-triynoic acid |

InChI |

InChI=1S/C18H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2H,1,3-4,11-17H2,(H,19,20) |

InChI Key |

YESBZXSFUYCBEH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC#CC#CC#CCCCCCCCC(=O)O |

Synonyms |

17-octadecene-9,11,13-triynoic acid oropheic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Barbituric Acid (C₄H₄N₂O₃)

- Key Differences: Lacks the carboxylic acid group present in oropheic acid, reducing its polarity and solubility (0.3 g/L in water). Primarily used in pharmaceuticals as a sedative-hypnotic agent, contrasting with this compound’s metabolic roles.

- Similarities :

Uracil (C₄H₄N₂O₂)

- Key Differences :

- Absence of the carboxylic acid group limits its role to nucleobase pairing in RNA.

- Higher solubility (≈35 g/L) due to fewer hydrophobic substituents.

- Similarities :

Functional Analogues

Aspartic Acid (C₄H₇NO₄)

- Key Differences: A linear α-amino acid involved in the urea cycle, unlike this compound’s cyclic structure. Higher pKa (≈1.9 and 3.9) and solubility (≈5 g/L).

- Similarities :

Table 1: Comparative Analysis of this compound and Analogues

| Compound | Molecular Formula | Solubility (g/L, H₂O) | pKa Values | Biological Role |

|---|---|---|---|---|

| This compound | C₅H₄N₂O₄ | 1.8 | 2.3, 9.7 | Pyrimidine precursor |

| Barbituric Acid | C₄H₄N₂O₃ | 0.3 | 4.0, 12.4 | Sedative synthesis |

| Uracil | C₄H₄N₂O₂ | 35.0 | 9.5, 14.2 | RNA nucleobase |

| Aspartic Acid | C₄H₇NO₄ | 5.0 | 1.9, 3.9, 9.6 | Urea cycle, nucleotide synthesis |

Data synthesized from chemical databases and comparative studies on carboxylic acids .

Q & A

Q. What are the key physicochemical properties of Oropheic acid critical for experimental design?

Methodological Answer:

- Prioritize determining solubility (in polar/nonpolar solvents), pKa, and thermal stability using techniques like HPLC (for solubility profiling), potentiometric titration (for pKa), and differential scanning calorimetry (DSC) (for thermal analysis).

- Structural characterization via NMR (¹H/¹³C) and X-ray crystallography is essential to confirm stereochemistry and molecular conformation, which influence reactivity and biological interactions .

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- Combine chromatographic (HPLC, GC-MS) and spectroscopic (FTIR, UV-Vis) methods.

- Establish a purity threshold (e.g., ≥95%) using calibration curves with certified reference materials.

- Document protocols for reproducibility, adhering to guidelines for experimental reporting (e.g., detailed materials/methods sections, raw data in supplementary files) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- Use LC-MS/MS for high sensitivity and specificity in biological samples (e.g., plasma, tissue homogenates).

- Validate assays with spike-and-recovery experiments to assess matrix effects.

- Include internal standards (e.g., isotopically labeled analogs) to correct for variability .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s pharmacological effects?

Methodological Answer:

- Employ a log-scale concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values.

- Use nonlinear regression models (e.g., Hill equation) for curve fitting.

- Replicate experiments across ≥3 independent trials to account for biological variability.

- Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to align study objectives with translational relevance .

Q. How can contradictions in reported biological activities of this compound be resolved?

Methodological Answer:

- Conduct systematic reviews/meta-analyses to identify confounding variables (e.g., cell line specificity, assay conditions).

- Perform head-to-head comparative studies under standardized protocols.

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate experimental variables causing discrepancies .

Q. What strategies optimize this compound’s stability in long-term storage for in vivo studies?

Methodological Answer:

- Test lyophilization vs. cryopreservation (-80°C) with stabilizers (e.g., trehalose, antioxidants).

- Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) using validated HPLC methods.

- Document storage conditions in metadata to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.